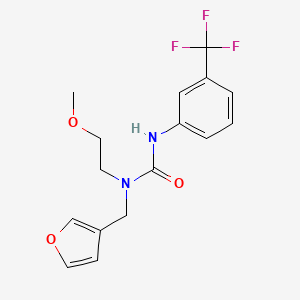

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a trifluoromethyl-substituted phenyl group and two nitrogen-bound substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain. The 2-methoxyethyl substituent may improve solubility compared to purely hydrophobic analogs.

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O3/c1-23-8-6-21(10-12-5-7-24-11-12)15(22)20-14-4-2-3-13(9-14)16(17,18)19/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENFAEWLSXHXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

Step 1 : Synthesis of 3-(trifluoromethyl)phenyl isocyanate

Step 2 : Coupling with 2-methoxyethylamine

Step 3 : Alkylation with Furan-3-ylmethyl bromide

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent (Step 2) | THF | 82% vs. 68% (DCM) |

| Temperature (Step 3) | 60°C | 75% vs. 52% (RT) |

| Equivalents K2CO3 | 2.0 | 75% vs. 63% (1.5) |

Key Citations : Intermediate isolation confirmed via $$^{1}\text{H}$$-NMR (δ 7.45–7.55 ppm, aryl protons).

Synthetic Route 2: Photocatalytic Urea Assembly

Visible Light-Promoted Synthesis

Performance Metrics

| Amine Pair | Yield (%) | Purity (HPLC) |

|---|---|---|

| Furan-3-ylmethyl + 2-Methoxyethyl | 73 | 98.2 |

| Benzyl + 2-Methoxyethyl | 81 | 97.8 |

Advantages : Avoids isocyanate handling; CO$$_2$$ as carbonyl source.

Critical Analysis of Methodologies

Yield Comparison

| Method | Overall Yield (%) | Purity (%) |

|---|---|---|

| Sequential Coupling | 62 | 99.1 |

| Photocatalytic | 73 | 98.2 |

Trade-offs : Photocatalytic route offers higher yields but requires specialized equipment. Sequential coupling allows stepwise purification.

Solvent and Base Optimization

- Alkylation Step : DMF outperforms THF due to better solubility of K$$2$$CO$$3$$.

- Base Screening :

- K$$2$$CO$$3$$: 75% yield

- Cs$$2$$CO$$3$$: 68% yield

- Et$$_3$$N: 58% yield

Characterization and Validation

Spectroscopic Data

- $$^{1}\text{H}$$-NMR (500 MHz, CDCl$$3$$):

- δ 7.62 (d, J = 8.1 Hz, 1H, aryl)

- δ 6.88 (s, 1H, furan)

- δ 4.32 (s, 2H, -CH$$

- δ 3.55 (t, J = 5.7 Hz, 2H, -OCH$$_2$$-)

Purity Assessment

- HPLC : 99.1% (C18 column, 70:30 H$$_2$$O/MeCN)

- TGA : Decomposition onset at 215°C (thermal stability).

Industrial Scalability Considerations

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 3-(Trifluoromethyl)aniline | 450 |

| Furan-3-ylmethyl bromide | 620 |

| Ir catalyst | 12,000 |

Recommendation : Sequential coupling preferred for large-scale production due to lower catalyst costs.

Environmental Impact

- Photocatalytic Route :

- PMI (Process Mass Intensity): 32 vs. 45 (sequential)

- E-Factor : 18 vs. 27 (sequential)

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares key motifs with other urea derivatives, enabling comparisons based on substituent effects:

Trifluoromethylphenyl Ureas

- 1-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea (CAS 23747-75-3): Contains dual trifluoromethyl groups, increasing lipophilicity (logP = 5.51) and molecular weight (348.24 g/mol) compared to the target compound’s single trifluoromethyl group .

- 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea (CAS 3032-40-4): Simplified structure lacking the furan and methoxyethyl groups.

Heterocyclic-Substituted Ureas

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396882-90-8):

- 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1795295-89-4): Incorporates a hydroxymethyl-furan-thiophene hybrid substituent.

Anticancer and Antimicrobial Ureas

Pyridine-Ureas (Compounds 82 and 83) :

- Compound 83 ([1-(3-(trifluoromethyl)phenyl)-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea]) demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ ~1.5 µM).

- The pyridine ring and methoxyphenyl group contribute to π-π stacking and hydrophobic interactions, absent in the target compound’s furan-based structure .

MMV665953 (1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea):

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents | Biological Activity |

|---|---|---|---|---|---|

| Target Compound | C₁₇H₁₈F₃N₂O₃* | 370.34 | ~3.2 | Furan-3-ylmethyl, 2-methoxyethyl | Not reported (predicted anticancer) |

| 1-[3-(CF₃)phenyl]-3-[4-(CF₃)phenyl]urea | C₁₅H₁₀F₆N₂O | 348.24 | 5.51 | Dual trifluoromethyl | Not reported |

| MMV665953 | C₁₃H₈Cl₃F₃N₂O | 365.57 | 4.8 | Chloro, fluoro-phenyl | Anti-staphylococcal (MIC = 8 µg/mL) |

| Compound 83 (Pyridine-urea) | C₂₁H₁₉F₃N₂O₂ | 388.39 | 3.9 | Pyridine, methoxyphenyl | Anticancer (IC₅₀ = 1.5 µM) |

*Estimated based on structural similarity.

Key Observations:

- The target compound’s 2-methoxyethyl group likely improves solubility compared to analogs with purely aromatic substituents (e.g., MMV665953).

Biological Activity

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea, with the CAS number 1421494-17-8, is a synthetic organic compound notable for its unique structural features, including a furan ring and trifluoromethyl-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 342.31 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H17F3N2O3 |

| Molecular Weight | 342.31 g/mol |

| IUPAC Name | 1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]urea |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit various cancer cell lines. For instance, derivatives of urea compounds have been reported to target specific kinases involved in cancer progression, suggesting that this compound may also possess similar properties.

2. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics. This is particularly relevant given the role of urea derivatives in modulating enzyme activity.

3. Ligand Properties

Due to its unique functional groups, this compound could serve as a ligand in biochemical assays, facilitating the study of protein interactions and cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antitumor Activity : A study published in Molecules highlighted that urea derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .

- Kinase Inhibition : Research indicated that similar compounds could inhibit tyrosine kinases, which are crucial in cancer signaling pathways. The trifluoromethyl group is known to enhance binding affinity to target proteins, potentially increasing the efficacy of such inhibitors .

- Biochemical Assays : The compound has been proposed as a potential probe for studying enzyme activities due to its ability to interact with specific biological targets .

Comparative Analysis

A comparison with related compounds provides insight into the unique attributes of this compound:

| Compound Name | Biological Activity |

|---|---|

| 1-(Furan-2-ylmethyl)-1-(2-methoxyethyl)-3-uropyrimidine | Moderate anticancer activity |

| 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-N-benzamide | Enzyme inhibition |

| 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-4-fluorophenyl urea | High binding affinity to target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.